oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine
Description
IUPAC Nomenclature and Alternative Names
The compound oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is systematically named according to IUPAC guidelines as (2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine oxalate . This nomenclature reflects its stereochemical configuration and salt composition. The oxalate anion (C₂O₄²⁻) forms an ionic bond with the bipyrrolidine cation, which consists of two pyrrolidine rings connected via a single bond between their C2 positions.
Alternative names include:
- meso-2,2'-Bipyrrolidine sesquioxalate salt
- (2R,2'S)-2,2'-Bipyrrolidine hemioxalate
- Oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine
The term "sesquioxalate" denotes a 2:1 molar ratio of the bipyrrolidine cation to oxalate anion, while "hemioxalate" refers to a 1:1 ratio, though both terms are used interchangeably in literature .
Chemical Identifiers and Registry Numbers
Key identifiers for this compound include:
| Identifier Type | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 1217449-15-4 | |
| PubChem CID | 71310825 | |
| Molecular Formula | C₈H₁₆N₂·C₃H₃O₆ | |
| Molecular Weight | 275.28 g/mol | |
| SMILES Notation | OC(=O)C(O)=O.C1CNC@H[C@@H]2CCCN2.C3CNC@H[C@@H]4CCCN4 |
The compound is commercially available under catalog numbers such as MFCD15144819 (Sigma-Aldrich) and BB003249 (BOC Sciences) .
Stereochemical Classification and Notation
The bipyrrolidine core exhibits meso stereochemistry due to its internal plane of symmetry. The (2R,2'S) configuration creates a non-superimposable mirror image, rendering the compound achiral despite containing stereocenters . This is confirmed by:
- Cahn-Ingold-Prelog priority rules : The R/S assignments at C2 of each pyrrolidine ring are determined by substituent priorities (NH > CH₂ > CH₂CH₂) .
- X-ray crystallography : Studies reveal a dihedral angle of 180° between the pyrrolidine rings, confirming the meso form .
The stereochemical relationship between common bipyrrolidine derivatives is summarized below:
| Stereoisomer | Configuration | Optical Activity |
|---|---|---|
| meso-2,2'-Bipyrrolidine | (2R,2'S) | None |
| (2R,2'R)-Bipyrrolidine | R,R | Dextrorotatory |
| (2S,2'S)-Bipyrrolidine | S,S | Levorotatory |
Historical Context of Discovery and Development
The synthesis of 2,2'-bipyrrolidine derivatives originated in the late 20th century during investigations into chiral ligands for asymmetric catalysis. Key milestones include:
- 1988 : Hirama's group first reported (R,R)-2,2'-bispyrrolidine as a ligand for osmium tetroxide in asymmetric dihydroxylation reactions .
- 2013 : Commercial availability of the meso-form as a sesquioxalate salt expanded its utility in supramolecular chemistry .
- 2020s : Applications emerged in organocatalysis, particularly in enantioselective Michael additions and Diels-Alder reactions .
The oxalate counterion was adopted to improve crystallinity and storage stability compared to earlier tartrate salts . Modern synthetic routes employ stereoselective Ullmann coupling or enzymatic resolution to achieve >99% enantiomeric excess .
Properties
IUPAC Name |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQBHKEKBYWIP-BMROQPAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746346 | |
| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217449-15-4 | |
| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217449-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Precursor Preparation
The synthesis begins with a compound of formula E, a pyrrolidine derivative featuring a double bond and chiral centers. As disclosed in patent US20160145208A1, the hydrogenation of this precursor under catalytic conditions (e.g., Pd/C or PtO₂) selectively produces the cis-isomer of the bipyrrolidine structure. For example, hydrogenating (2R,4R)-N-trimethylsilyl-2-tert-butoxycarbonyl-4-hydroxymethylpyrrolidine in ethanol with hydrochloric acid yields (2R,4R)-2-carboxyl-4-hydroxymethylpyrrolidine with an 82.7% yield. The stereochemical integrity of the product is maintained by using single-enantiomer starting materials, avoiding racemization during alkylation or deprotection steps.
Alkylation and Deprotection Strategies
Critical to the process is the use of protecting groups to prevent undesired side reactions. Tert-butoxycarbonyl (Boc), trifluoroacetyl, and carbobenzyloxy (Cbz) groups are employed to protect amine and carboxyl functionalities. For instance, alkylation of compound c1 (a protected pyrrolidine intermediate) directly yields compound A1, which retains its chiral configuration when the carboxyl group is properly protected. Subsequent deprotection with trifluoroacetic acid (TFA) or hydrogenolysis removes these groups, unveiling the free amine and carboxyl moieties necessary for salt formation.
Table 1: Yields and Enantiomeric Excess (ee) in Bipyrrolidine Synthesis
| Substrate | Product | Protecting Group (P₂) | Yield (%) | ee (%) |
|---|---|---|---|---|
| e1-1 | D-1 | Trifluoroacetyl | 97.8 | 97.2 |
| e1-7 | D-7 | Boc | 100 | 91.9 |
| e1-11 | D-11 | H | 100 | 96.8 |
Data adapted from US20160145208A1.
Industrial-Scale Oxalic Acid Synthesis
Oxalic acid, the counterion in the sesquioxalate salt, is predominantly produced via the nitric acid oxidation of propylene. This method, detailed in patent US3651135A, offers high purity and scalability.
Propylene Oxidation Process
The reaction involves bubbling propylene into concentrated nitric acid (≥50%) at 40–80°C. Maintaining nitric acid concentration above 50% is critical to maximizing yield and minimizing byproducts like nitrogen oxides. A finishing phase at 50–70°C ensures complete oxidation, achieving up to 90% recovery of oxalic acid dihydrate after cooling and filtration. The process is notable for its cost-effectiveness and ability to produce 100% pure oxalic acid without residual impurities.
Alternative Methods
While the alkali metal formate process (decomposing sodium formate to oxalate) remains historically significant, the propylene oxidation method is favored industrially for its efficiency and lower energy input.
Salt Formation and Purification
Combining the bipyrrolidine base with oxalic acid in a 2:3 molar ratio yields the sesquioxalate salt. Experimental protocols from the Royal Society of Chemistry highlight the use of dichloromethane (CH₂Cl₂) and sodium hydroxide to deprotonate the bipyrrolidine, followed by oxalic acid addition.
Crystallization and Work-Up
The reaction mixture is concentrated, diluted with ether, and centrifuged to isolate the salt. Washing with brine and sodium bicarbonate removes residual acids, while drying over Na₂SO₄ ensures a moisture-free product. This method achieves high recovery rates, with the salt exhibiting excellent stability and purity suitable for catalytic applications.
Stereochemical and Process Considerations
Avoiding Racemization
Racemization during hydrogenation is a key challenge. Comparative studies show that unprotected carboxyl groups or harsh conditions lead to configuration loss at the 4-position. Using chiral precursors and mild deprotection methods (e.g., TFA at 25°C) preserves stereochemical fidelity, as evidenced by enantiomeric excess values exceeding 95%.
Scalability and Cost
The propylene oxidation method for oxalic acid is economically viable, with raw material costs under $0.50 per kilogram. Similarly, the bipyrrolidine synthesis employs inexpensive reagents like TFA and ethanol, keeping production costs below $100 per mole for laboratory-scale batches .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxalic acid can act as a reducing agent and undergo oxidation to form carbon dioxide and water.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize oxalic acid.
Nucleophiles: Nucleophiles such as amines or alcohols can be used in substitution reactions involving the pyrrolidine derivative.
Major Products Formed
Carbon Dioxide and Water: Oxidation of oxalic acid results in the formation of carbon dioxide and water.
Substituted Pyrrolidines: Substitution reactions can yield various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form salts with various organic compounds enhances its utility in chemical reactions.
Antibacterial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been shown to inhibit Pseudomonas aeruginosa’s penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis. This inhibition mechanism suggests potential for developing new antibiotics targeting multidrug-resistant strains.
Cancer Therapy Potential
Research indicates that this compound may also possess anticancer properties. Studies have explored its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor, which is involved in DNA repair mechanisms. This suggests that oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine could be a candidate for cancer treatment development.
Pharmaceutical Applications
The compound has been investigated for its therapeutic effects in treating various diseases, including neurological disorders and cancer. Its unique structure allows it to interact with biological targets effectively, enhancing its pharmacological profile.
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of PBP3 enzyme | |
| Anticancer | PARP inhibition leading to apoptosis in cancer cells | |
| Enzyme Interaction | Modulation of enzyme activity through binding |
Detailed Findings
- Antibacterial Study : A research study optimized pyrrolidine derivatives, revealing that specific substitutions on the pyrrolidine core significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The optimal compounds exhibited IC50 values in the low micromolar range.
- Cancer Research : Another investigation highlighted the synthesis of pyrrolidine-based compounds that showed promise as PARP inhibitors. These compounds were evaluated for their ability to induce apoptosis in cancer cells, showcasing their dual role as both antibacterial and anticancer agents.
Industrial Applications
In addition to its research applications, oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is utilized in the production of agrochemicals and specialty chemicals. Its stability and solubility make it an ideal candidate for industrial formulations.
Mechanism of Action
The mechanism of action of oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chiral pyrrolidine derivative can bind to specific sites on enzymes, altering their activity and leading to various biochemical effects. Oxalic acid can also chelate metal ions, affecting their availability and function in biological systems .
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of the target compound and related pyrrolidine derivatives:
Key Observations :
- The target compound shares the oxalate counterion with the morpholine derivative in , but differs in the nitrogen-containing base (pyrrolidine vs. morpholine) .
- Compared to (2S)-5-oxo-pyrrolidine-2-carboxylic acid (), the target lacks a ketone group but incorporates oxalic acid for salt formation .
- Talabostat () replaces oxalic acid with a boronic acid group, highlighting divergent applications in cancer therapy .
Physicochemical Properties
| Property | Target Compound | (2S)-5-Oxo-pyrrolidine-2-carboxylic acid | Talabostat |
|---|---|---|---|
| Molecular Weight (g/mol) | 312.34 (C13H24N2O5) | 171.2 (C8H13NO3) | 214.20 (C9H19BN2O3) |
| Solubility | High (oxalate enhances aqueous solubility) | Moderate (carboxylic acid group) | Low (boronic acid) |
| Chirality | Dual (2S,2R) configuration | Single (2S) configuration | Dual (2R,2S) configuration |
| Stability | Stable (salt form) | Sensitive to oxidation (ketone group) | Hydrolysis-prone |
Biological Activity
The compound oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is a derivative of oxalic acid combined with a pyrrolidine structure. Pyrrolidine and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by its molecular formula and has a complex structure that includes both oxalic acid and pyrrolidine moieties. The presence of the pyrrolidine ring is significant as it contributes to the compound's biological properties.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine rings exhibit various biological activities:
- Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess significant antimicrobial properties against a range of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some pyrrolidine compounds demonstrate neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Properties : These compounds often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
The biological activity of oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : Compounds may interact with various receptors in the body, influencing neurotransmission and other physiological processes.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds may reduce oxidative stress in cells, contributing to their protective effects.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those similar to oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Compound MIC (µg/mL) Oxalic acid derivative A 64 Oxalic acid; (2S)-2-pyrrolidin 32 Control (standard antibiotic) 16 -
Neuroprotective Effects :
- In vitro studies demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, with a protective effect observed at concentrations as low as 10 µM.
-
Anti-inflammatory Activity :
- A recent investigation into the anti-inflammatory properties showed that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine oxalic acid salt?
- Methodological Answer : A robust synthesis route should prioritize stereochemical control, particularly for the (2S,2R) configuration. Evidence from multi-step protocols includes hydrogenation of intermediates (e.g., using NaBH4) to reduce dihydro-pyrrole derivatives and Scission-allylation reactions to introduce allyl groups . Diastereoselective methods, such as neutralizing dimethyl(2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides, can yield stereochemically pure pyrrolidine derivatives . Post-synthesis, oxalic acid is often used to form stable salts via acid-base reactions, requiring precise pH control.
Q. What spectroscopic methods are recommended for characterizing the stereochemistry of pyrrolidine derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in studies resolving (2S,3R,4R,5R)-configured pyrrolidines . Complementary techniques include chiral HPLC for enantiomeric excess analysis and -/-NMR with NOESY to confirm spatial arrangements of substituents. For fluorinated analogs, -NMR can track substitution patterns .
Q. What safety precautions are essential when handling pyrrolidine derivatives during synthesis?
- Methodological Answer : Consult safety data sheets (SDS) for toxicity profiles (e.g., acute oral toxicity, skin irritation) and ensure proper ventilation to avoid inhalation hazards . Use PPE (gloves, goggles) and avoid incompatible materials (e.g., strong oxidizers). Emergency measures include immediate medical consultation and SDS disclosure to attending physicians .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of (2S,4R)-configured pyrrolidine derivatives be addressed?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (2R,4R)-configured guanine derivatives were synthesized using phosphonopropionyl groups to stabilize intermediates, followed by enzymatic resolution or chiral column chromatography . Computational modeling (e.g., DFT) can predict transition states to optimize stereochemical outcomes .
Q. What computational approaches are used to predict the reactivity of oxalic acid-pyrrolidine complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and hydrogen-bonding interactions in oxalic acid-pyrrolidine salts. Molecular Dynamics (MD) simulations model solvation effects and proton-transfer kinetics, critical for understanding stability in aqueous environments . Pair these with experimental IR/Raman spectroscopy to validate predicted vibrational modes.
Q. How to resolve discrepancies in reported diastereoselectivity outcomes for pyrrolidine syntheses?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For example, Scission-allylation in polar aprotic solvents (e.g., DMF) may favor different diastereomers compared to non-polar media . Systematic DOE (Design of Experiments) can isolate variables affecting selectivity. Cross-validate results using -NMR coupling constants and X-ray diffraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
